Solubility and Handling: Free Base vs. Hydrochloride Salt Form
When considering procurement, a key differentiator is the choice between the free base, 1-(1H-1,2,3-triazol-4-yl)ethanone, and its hydrochloride salt. The salt form is specifically synthesized to address the physical property limitations of the neutral compound . The free base is primarily an organic intermediate with limited aqueous solubility, whereas the hydrochloride salt is reported by vendors to offer enhanced stability and aqueous solubility for biological assays or formulation studies .
| Evidence Dimension | Physical Form and Aqueous Solubility |
|---|---|
| Target Compound Data | 1-(1H-1,2,3-Triazol-4-yl)ethanone (Free Base) - Neutral molecule, C4H5N3O, MW: 111.1 g/mol, cLogP ~ -0.2 [1]. Primarily soluble in organic solvents. |
| Comparator Or Baseline | 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride (CAS 1864052-48-1) - Salt form, C4H6ClN3O, MW: 147.56 g/mol [1]. |
| Quantified Difference | Not applicable for solubility; the difference is qualitative and functional. The hydrochloride salt is documented for 'enhanced stability and solubility' in aqueous media, whereas the free base is preferred for organic reactions . |
| Conditions | Standard laboratory conditions for solubility assessment as reported in vendor technical datasheets. |
Why This Matters
This distinction is critical for procurement decisions: organic/medicinal chemists performing synthetic transformations require the free base, while biologists conducting in vitro assays require the more soluble and stable hydrochloride salt.
- [1] PubChem. 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride (Compound Summary). Accessed 2024. View Source
